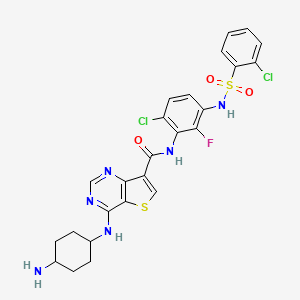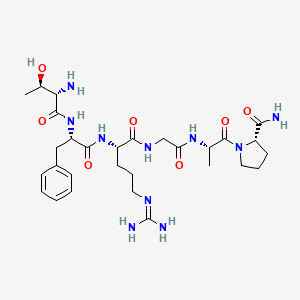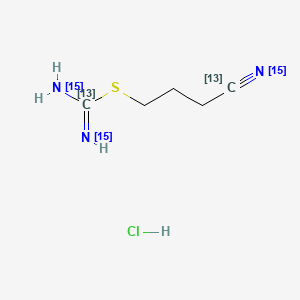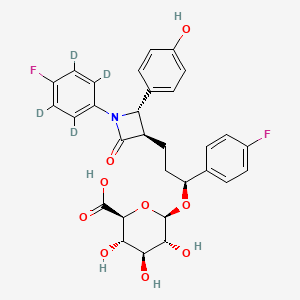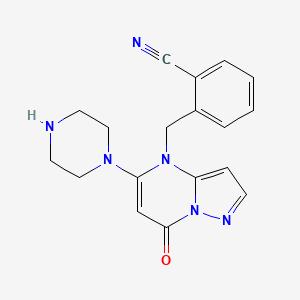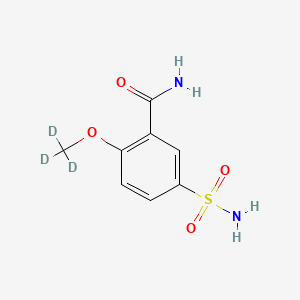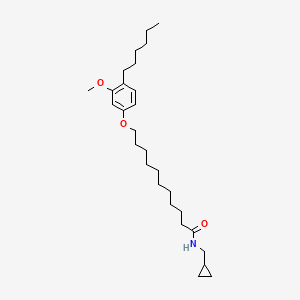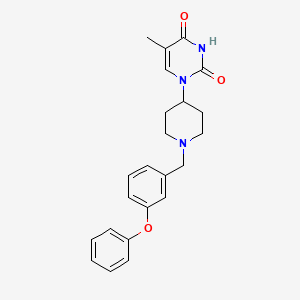
Trimetazidine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimetazidine-d8 Dihydrochloride is a deuterium-labeled derivative of Trimetazidine Dihydrochloride. Trimetazidine is a piperazine derivative primarily used for the symptomatic treatment of stable angina pectoris. It functions by improving myocardial glucose utilization through inhibition of fatty acid metabolism, thereby enhancing cardiac efficiency and reducing ischemic symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. This is typically achieved through a series of deuterium exchange reactions under controlled conditions. The process begins with the preparation of the deuterated precursor, followed by its reaction with piperazine and subsequent purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions, often utilizing deuterated solvents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as 2,4-dinitrofluorobenzene to form substitution products.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like 2,4-dinitrofluorobenzene in a suitable solvent, with controlled pH and temperature.
Oxidation and Reduction: Requires oxidizing or reducing agents, often under acidic or basic conditions.
Major Products: The major products of these reactions include substituted derivatives and various oxidation or reduction products, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Trimetazidine-d8 Dihydrochloride is extensively used in scientific research due to its unique properties:
Mécanisme D'action
Trimetazidine-d8 Dihydrochloride exerts its effects by inhibiting long-chain 3-ketoacyl coenzyme A thiolase, an enzyme involved in fatty acid oxidation. This inhibition shifts the energy substrate preference from fatty acids to glucose, thereby reducing oxygen consumption and improving cardiac efficiency under ischemic conditions . Additionally, it modulates endothelial nitric oxide synthase activity, enhancing vasodilation and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Ranolazine: Another antianginal agent that inhibits fatty acid oxidation but through different molecular targets.
Perhexiline: Similar in its metabolic modulation but with distinct pharmacokinetic properties.
Uniqueness: Trimetazidine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its specific inhibition of long-chain 3-ketoacyl coenzyme A thiolase distinguishes it from other metabolic modulators .
Propriétés
Formule moléculaire |
C14H24Cl2N2O3 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;; |
Clé InChI |
VYFLPFGUVGMBEP-IKGFOUCPSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


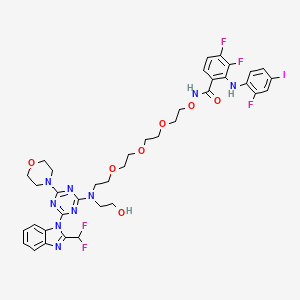
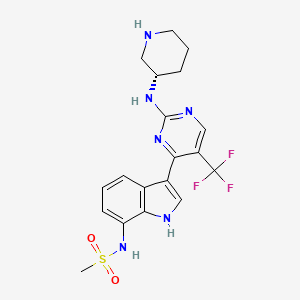
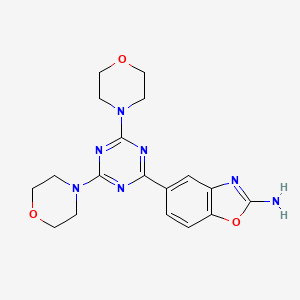
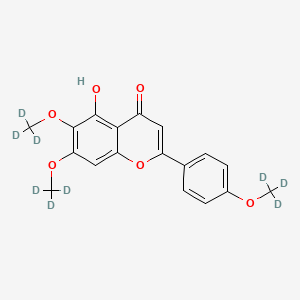
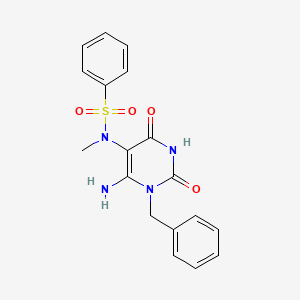
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
